methyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a carboxylate group, and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrole derivative with an aldehyde in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of methyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- (4Z)-5-Methyl-2-(4-methylphenyl)-4-[(1H-tetrazol-5-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Methyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate is unique due to its specific structural features, such as the presence of a methylidene group and a pyrrole ring
Properties
IUPAC Name |
methyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-5-10-19-13(3)16(18(21)22-4)15(17(19)20)11-14-8-6-12(2)7-9-14/h5-9,11H,1,10H2,2-4H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLGVGOBLFOFIQ-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)CC=C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)CC=C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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